molecular formula C17H13ClF3NO3S B3034933 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid CAS No. 252058-82-5

2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid

Cat. No.: B3034933
CAS No.: 252058-82-5
M. Wt: 403.8 g/mol
InChI Key: UFARTXRKGBIWNB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a chlorophenyl group, a trifluoromethyl group, an anilino group, and a sulfanyl group attached to an acetic acid moiety. Each of these groups can confer specific properties to the molecule, affecting its reactivity, polarity, and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the anilino group could create interesting electronic effects within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the acetic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could in turn affect its solubility and permeability .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has explored the synthesis of derivatives related to 2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid. For instance, Siddiqui et al. (2014) investigated the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. They found these compounds exhibit potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Chemical Structure and Properties

The reaction of similar compounds with other chemicals has been studied to understand their structural and chemical properties. For example, Tevaraj Suriyakala and Ravindran (2022) reported on the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones, which resulted in an unexpected product formation through a double Michael addition-aldol reaction (Suriyakala & Ravindran, 2022).

Antimicrobial Potential

Another area of research has been the investigation of antimicrobial properties. Desai et al. (2007) synthesized new quinazolines, demonstrating their potential as antimicrobial agents (Desai et al., 2007).

Industrial Applications

In an industrial context, Hu Jia-peng (2012) described an improved synthesis method for Clopidogrel Sulfate, using a compound similar to this compound (Hu Jia-peng, 2012).

Future Directions

The future research directions for this compound could be vast, depending on its observed biological activity. It could be explored for potential pharmaceutical applications, particularly if it shows promising antimicrobial, anti-inflammatory, or anticancer activity .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO3S/c18-12-5-1-10(2-6-12)15(26-9-14(23)24)16(25)22-13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFARTXRKGBIWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)NC2=CC=C(C=C2)C(F)(F)F)SCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125796
Record name 2-[[1-(4-Chlorophenyl)-2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]ethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252058-82-5
Record name 2-[[1-(4-Chlorophenyl)-2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]ethyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252058-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-(4-Chlorophenyl)-2-oxo-2-[[4-(trifluoromethyl)phenyl]amino]ethyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
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2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
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2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
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2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
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2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid
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2-({1-(4-Chlorophenyl)-2-oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfanyl)acetic acid

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